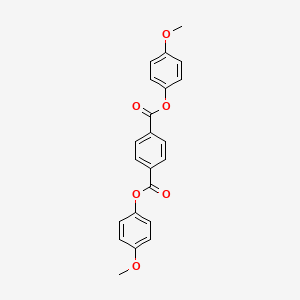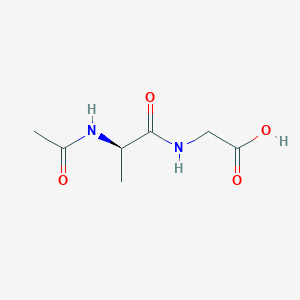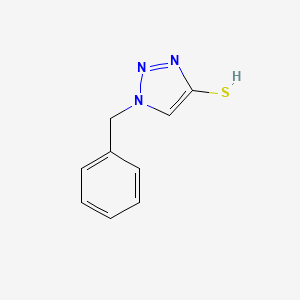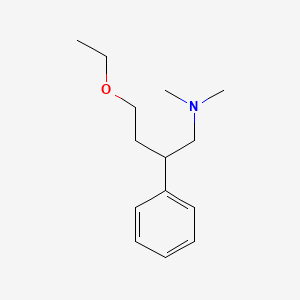
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C27H27NO2S and a molecular weight of 429.578 . This compound is known for its complex structure, which includes a pyrrolidine ring, a phenylbenzo(b)thienyl group, and a methoxy group. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenylbenzo(b)thienyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Phenylbenzo(b)thienyl derivatives: Compounds with similar phenylbenzo(b)thienyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
34289-01-5 |
|---|---|
Formule moléculaire |
C27H27NO2S |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
1-[2-[4-(6-methoxy-2-phenyl-1-benzothiophen-3-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2S/c1-29-23-13-14-24-25(19-23)31-27(21-7-3-2-4-8-21)26(24)20-9-11-22(12-10-20)30-18-17-28-15-5-6-16-28/h2-4,7-14,19H,5-6,15-18H2,1H3 |
Clé InChI |
UBSYZHNXWQNAPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)


![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)


![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)



![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)


![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
